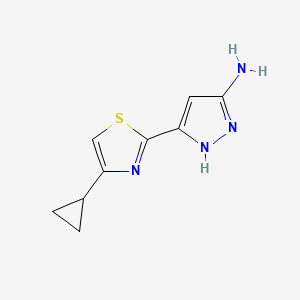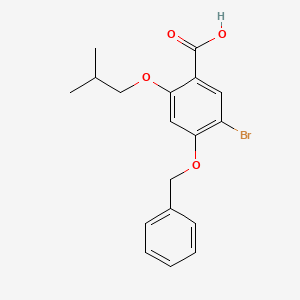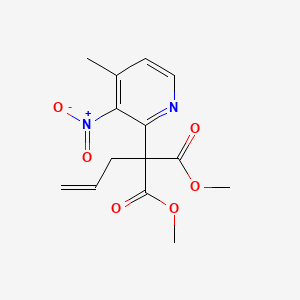
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate is an organic compound with the molecular formula C14H15NO6 It is a derivative of malonic acid, featuring an allyl group and a nitropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate typically involves the alkylation of dimethyl malonate with an appropriate allyl halide, followed by nitration and subsequent functional group modifications. The reaction conditions often require the use of strong bases like sodium hydride or potassium carbonate to deprotonate the malonate, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The allyl group can be hydrogenated to form a saturated alkyl chain.
Substitution: The malonate ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Saturated alkyl malonates.
Substitution: Various alkylated malonate derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The allyl group provides a site for further chemical modifications, enhancing its versatility in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl allylmalonate: Similar structure but lacks the nitropyridine moiety.
Dimethyl 2-(3-nitropyridin-2-yl)malonate: Similar but without the allyl group.
Dimethyl 2-allyl-2-(4-nitrophenyl)malonate: Similar but with a nitrophenyl group instead of a nitropyridine.
Uniqueness
Dimethyl 2-allyl-2-(4-methyl-3-nitropyridin-2-yl)malonate is unique due to the presence of both an allyl group and a nitropyridine moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications .
Propiedades
Fórmula molecular |
C14H16N2O6 |
|---|---|
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
dimethyl 2-(4-methyl-3-nitropyridin-2-yl)-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C14H16N2O6/c1-5-7-14(12(17)21-3,13(18)22-4)11-10(16(19)20)9(2)6-8-15-11/h5-6,8H,1,7H2,2-4H3 |
Clave InChI |
PQOKRDSYIALWSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C(CC=C)(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



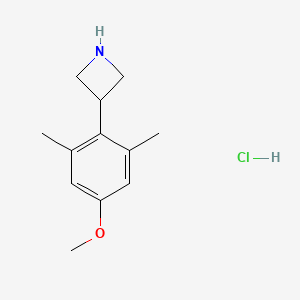
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)

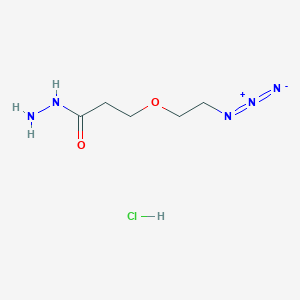
methanone Hydrochloride](/img/structure/B13718874.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
